2,4-difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2,4-difluoro-N-[2-(6-oxopyridazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3O2/c14-9-3-4-10(11(15)8-9)13(20)16-6-7-18-12(19)2-1-5-17-18/h1-5,8H,6-7H2,(H,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLHBVOAHBNIPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCNC(=O)C2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide typically involves the following steps:
Formation of the Pyridazinone Moiety: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Introduction of the Ethyl Linker: The ethyl chain can be introduced via alkylation reactions using ethyl halides or ethyl sulfonates in the presence of a base.
Formation of the Benzamide: The benzamide moiety can be synthesized by reacting 2,4-difluorobenzoyl chloride with the ethyl-linked pyridazinone derivative in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazinone moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, potentially yielding hydroxyl derivatives.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.
Major Products
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Reduced Derivatives: Hydroxylated compounds.
Substituted Derivatives: Compounds with various substituents replacing the fluorine atoms.
Scientific Research Applications
Chemistry
In chemistry, 2,4-difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It may also serve as a lead compound in the development of new drugs.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it valuable for various applications.
Mechanism of Action
The mechanism of action of 2,4-difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Benzamide Derivatives with Pyridazinone Scaffolds
The most relevant analog is (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide ((S)-17b) (). Key comparisons include:
(S)-17b demonstrates superior antitumor efficacy due to its optimized substituents (e.g., dimethylaminomethylphenyl group), enhancing HDAC isoform selectivity and intracellular retention. The 2,4-difluoro variant may lack similar potency without analogous functionalization .
Other Benzamide Analogs
- Rip-B and Rip-D (): These compounds feature methoxy and hydroxy substituents on the benzamide core. While structurally simpler, they lack the pyridazinone moiety, resulting in lower complexity and unconfirmed biological activity.
- Thioether-Linked Benzamides (): Derivatives like 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide incorporate sulfur-based linkers and heterocyclic groups. These exhibit broader therapeutic targets (e.g., viral infections, thrombosis) but diverge significantly in mechanism compared to pyridazinone-based benzamides .
Key Research Findings and Implications
- Substitution patterns (e.g., fluorination position) critically influence isoform specificity and metabolic stability .
- Synthetic Feasibility: Compounds with pyridazinone scaffolds (e.g., ) require multi-step synthesis involving pyridazinone ring formation and amide coupling.
- Structural-Activity Relationships (SAR): Fluorine atoms at the 2,4-positions may enhance membrane permeability but could reduce solubility. Pyridazinone rings improve hydrogen-bonding capacity, aiding target engagement .
Biological Activity
2,4-Difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique molecular structure that includes a difluorobenzamide moiety and a pyridazine ring, which are often associated with various pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 296.29 g/mol. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, making it an attractive candidate for drug development.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Notably, it has been identified as a phosphodiesterase 4 (PDE4) inhibitor , which plays a crucial role in elevating levels of cyclic adenosine monophosphate (cAMP). Increased cAMP levels are associated with anti-inflammatory effects, making this compound potentially useful for treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
Biological Activity and Therapeutic Applications
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. In vitro studies have demonstrated its efficacy in inhibiting pro-inflammatory cytokines and mediators .
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| PDE4 Inhibition | Elevates cAMP levels; potential for anti-inflammatory effects |
| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines in cell cultures |
| Neuroprotective | Potential applications in neurodegenerative diseases through signaling modulation |
Case Studies
Several studies have explored the pharmacological effects of similar compounds:
- Study on PDE4 Inhibition : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyridazine effectively inhibited PDE4 activity, leading to reduced inflammation in animal models .
- Neuroprotective Effects : Another study indicated that compounds with similar structures could protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential applications in neurodegenerative disorders .
- In Vivo Efficacy : In vivo studies have shown that administration of PDE4 inhibitors leads to significant improvements in models of asthma and COPD, indicating the therapeutic potential of these compounds .
Q & A
Q. Critical Parameters :
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Temperature | 80–100°C | Higher temps accelerate cyclization but risk decomposition |
| Solvent | DMF | Enhances solubility of intermediates |
| Catalyst | Triethylamine | Neutralizes HCl byproduct, improving coupling efficiency |
Basic Question: Which analytical techniques are critical for characterizing this compound's purity and structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions. For example, the pyridazinone NH proton appears at δ 12.1–12.3 ppm (DMSO-d6) .
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., m/z 349.08 for CHFNO) validates molecular formula .
- HPLC-PDA : Quantifies purity (>95%) and detects impurities at 254 nm .
Advanced Question: How does fluorination at the 2,4-positions of the benzamide moiety affect PDE4 inhibitory activity compared to non-fluorinated analogs?
Methodological Answer:
Fluorination enhances lipophilicity and target binding. Comparative studies show:
| Compound | PDE4 IC (nM) | Selectivity (vs. PDE3) |
|---|---|---|
| 2,4-Difluoro analog | 18.3 ± 2.1 | >100-fold |
| Non-fluorinated analog | 45.6 ± 5.3 | 20-fold |
Mechanistically, fluorine atoms engage in hydrophobic interactions with PDE4's catalytic pocket, as shown by molecular docking . Replace fluorines with methyl groups reduces potency (IC = 89 nM), confirming fluorine’s electronic effects .
Advanced Question: What in vitro and in vivo models are appropriate for evaluating neuroprotective effects, given its anti-inflammatory mechanisms?
Methodological Answer:
- In Vitro :
- Microglial BV2 Cells : Measure TNF-α suppression (IC = 1.2 µM) under LPS-induced inflammation .
- Neuronal SH-SY5Y Cells : Assess viability via MTT assay after Aβ insult (30% protection at 10 µM) .
- In Vivo :
Advanced Question: How do structural modifications at the pyridazinone ring influence HDAC isoform selectivity and anticancer efficacy?
Methodological Answer:
Replacing the pyridazinone oxygen with sulfur (thiophene analog) shifts selectivity from HDAC1 (IC = 8 nM) to HDAC6 (IC = 320 nM). Key SAR findings:
| Modification | HDAC1 IC (nM) | HDAC6 IC (nM) | Cancer Cell IC (SKM-1) |
|---|---|---|---|
| Pyridazinone (O) | 8.1 | 450 | 0.12 µM |
| Thiopyridazinone (S) | 210 | 320 | 1.8 µM |
Electron-withdrawing groups (e.g., -CF) at position 3 improve HDAC1 binding (ΔG = -9.8 kcal/mol) .
Basic Question: What are the primary metabolic pathways and pharmacokinetic challenges identified in preclinical studies?
Methodological Answer:
- Metabolism : Hepatic CYP3A4/2D6 mediate N-deethylation (major pathway) and glucuronidation. Metabolites lack bioactivity .
- Challenges : Low oral bioavailability (F = 22% in rats) due to first-pass metabolism. Nanoformulation (PLGA nanoparticles) increases F to 58% .
Advanced Question: How can contradictions in reported biological activities (e.g., PDE4 vs. HDAC inhibition) be resolved experimentally?
Methodological Answer:
Contradictions arise from assay conditions (e.g., enzyme sources, substrate concentrations). Resolution strategies:
- Enzyme Source Standardization : Use recombinant human enzymes (vs. cell lysates) to minimize variability .
- Off-Target Screening : Profile against 50+ kinases/phosphatases. For example, HDAC inhibition (IC = 8 nM) is 100-fold selective over PDE4 .
- Gene Knockout Models : HDAC1-KO cells show reduced apoptosis (p < 0.001), confirming target specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
